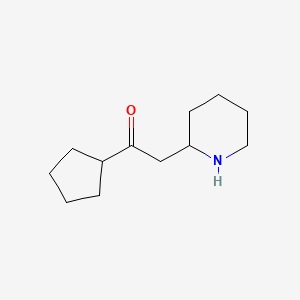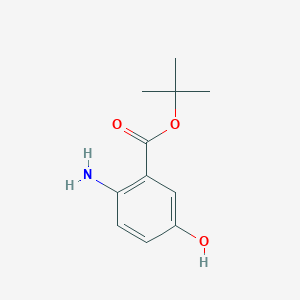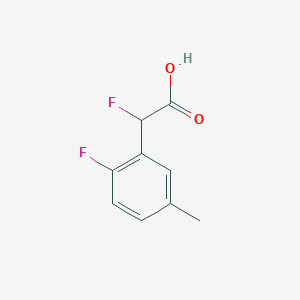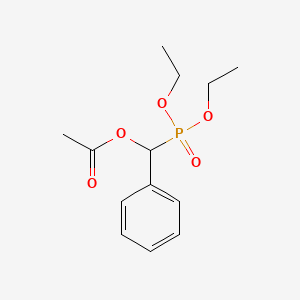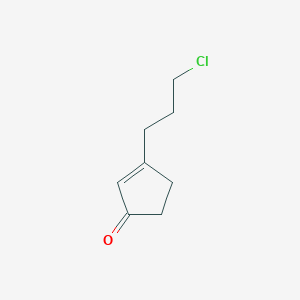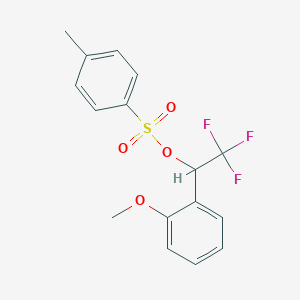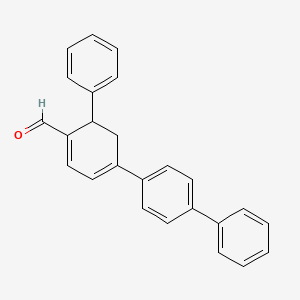
6-phenyl-4-(4-phenylphenyl)cyclohexa-1,3-diene-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Phenyl-4-(4-phenylphenyl)cyclohexa-1,3-diene-1-carbaldehyde is an organic compound characterized by its unique structure, which includes a cyclohexa-1,3-diene ring substituted with phenyl groups and an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-4-(4-phenylphenyl)cyclohexa-1,3-diene-1-carbaldehyde typically involves the following steps:
Formation of the Cyclohexa-1,3-diene Ring: This can be achieved through a Diels-Alder reaction, where a diene reacts with a dienophile to form the cyclohexa-1,3-diene ring.
Introduction of Phenyl Groups: Phenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions.
Aldehyde Functionalization: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
6-phenyl-4-(4-phenylphenyl)cyclohexa-1,3-diene-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding primary alcohol.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
6-phenyl-4-(4-phenylphenyl)cyclohexa-1,3-diene-1-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its structural properties.
作用机制
The mechanism of action of 6-phenyl-4-(4-phenylphenyl)cyclohexa-1,3-diene-1-carbaldehyde involves its interaction with molecular targets through various pathways:
Electrophilic Attack: The compound can act as an electrophile in reactions with nucleophiles, leading to the formation of new bonds.
Resonance Stabilization: The conjugated diene system provides resonance stabilization, making the compound more reactive in certain conditions.
Aromatic Substitution: The phenyl groups can undergo substitution reactions, altering the compound’s properties and interactions.
相似化合物的比较
6-phenyl-4-(4-phenylphenyl)cyclohexa-1,3-diene-1-carbaldehyde can be compared with similar compounds such as:
Benzaldehyde: Similar in having an aldehyde group but lacks the cyclohexa-1,3-diene ring and additional phenyl groups.
Cyclohexadiene Derivatives: Compounds with similar diene structures but different substituents, affecting their reactivity and applications.
Phenyl-substituted Aldehydes: Compounds with phenyl groups and aldehyde functionalities but different core structures.
The uniqueness of this compound lies in its combination of a conjugated diene system with multiple phenyl groups and an aldehyde functional group, providing a versatile platform for various chemical reactions and applications.
属性
分子式 |
C25H20O |
|---|---|
分子量 |
336.4 g/mol |
IUPAC 名称 |
6-phenyl-4-(4-phenylphenyl)cyclohexa-1,3-diene-1-carbaldehyde |
InChI |
InChI=1S/C25H20O/c26-18-24-16-15-23(17-25(24)22-9-5-2-6-10-22)21-13-11-20(12-14-21)19-7-3-1-4-8-19/h1-16,18,25H,17H2 |
InChI 键 |
MQMIQZDGADFGQP-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(=CC=C1C2=CC=C(C=C2)C3=CC=CC=C3)C=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



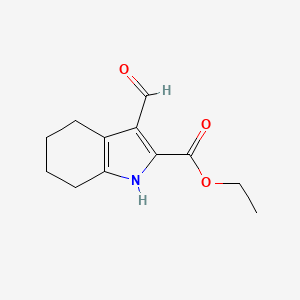
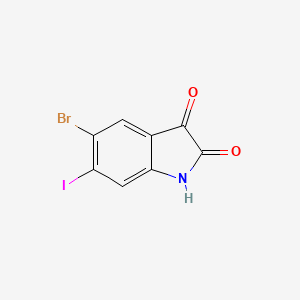
![5-Aminopyrido[3,4-B]pyrazine-8-carboxylic acid](/img/structure/B13088277.png)
![N,N-dibutyl-N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]methanimidamide](/img/structure/B13088282.png)
